molecular formula C10H10O B098307 (2E,8E)-deca-2,8-dien-4,6-diyn-1-ol CAS No. 17098-68-9

(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol

Cat. No.: B098307
CAS No.: 17098-68-9
M. Wt: 146.19 g/mol
InChI Key: ONZYQGMNWZGRPO-VHYPUYLQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,8E)-Deca-2,8-dien-4,6-diyn-1-ol is a polyacetylene alcohol characterized by conjugated double bonds (2E,8E) and triple bonds (4,6-diyn), with a hydroxyl group at position 1. This structural motif is common in bioactive natural products, particularly in plants such as Atractylodes spp. and Seseli mairei, where related compounds exhibit antimicrobial, anti-inflammatory, and cytotoxic properties . Its synthesis typically involves copper-catalyzed homodimerization or acetylation reactions, as seen in analogs like tetradeca-4,6,8,10-tetrayne-1,14-diol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-2-3-4-5-6-7-8-9-10-11/h2-3,8-9,11H,10H2,1H3/b3-2+,9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZYQGMNWZGRPO-VHYPUYLQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC#CC#CC=CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C#CC#C/C=C/CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505-98-6
Record name 2,8-Decadiene-4,6-diyn-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences among (2E,8E)-deca-2,8-dien-4,6-diyn-1-ol and related compounds:

Compound Name Structural Features Key Modifications Source Reference
(2E,8E)-Deca-2,8-dien-4,6-diyn-1-ol C10 chain; 2E,8E double bonds; 4,6-diyn; -OH at C1 Parent compound Atractylodes spp.
12,14-Diacetate-2E,8E,10E-trien-4,6-diyn-1-ol C12 chain; additional 10E double bond; diacetate at C12 and C14 Longer chain, acetylated hydroxyls Atractylodes spp.
(2E,8E)-12R-Tetradecadiene-4,6-diyne-1,12,14-triol C14 chain; additional hydroxyls at C12 and C14 Extended chain, multiple hydroxyls Carthamus tinctorius (safflower)
2,8-Nonadiene-4,6-diyn-1-ol, 9-(2-furanyl)- C9 chain; furanyl substituent at C9 Shorter chain, heteroaromatic substitution Synthetic/plant-derived
(2E,8E)-2,8-Decadiene-4,6-diyn-1-ol acetate Acetylated hydroxyl at C1 Increased lipophilicity Synthetic
Methyl (2E,8Z)-9-(methylsulfanyl)deca-2,8-dien-4,6-diynoate C10 chain; methyl ester at C1, methylsulfanyl at C9 Esterification, sulfur-containing group Bioactive metabolite

Bioactivity and Pharmacological Profiles

Antimicrobial Activity

Polyacetylenes with conjugated diyne systems, such as falcarindiol (isolated from Seseli mairei), demonstrate broad-spectrum antimicrobial activity. Acetylation or furanyl substitution (e.g., 9-(2-furanyl)-nonadiene-4,6-diyn-1-ol) may alter membrane permeability, enhancing efficacy .

Cytotoxicity and Anti-inflammatory Effects

Compounds like (2E,8E)-12R-tetradecadiene-4,6-diyne-1,12,14-triol from safflower exhibit cytotoxicity against cancer cell lines (e.g., NCI-60 panel), likely due to reactive oxygen species (ROS) generation via redox-active triple bonds . Hydroxyl-rich analogs may also modulate inflammatory pathways by inhibiting NF-κB or COX-2 .

Key Research Findings

  • Structure-Activity Relationships (SAR) : Bioactivity correlates with diyne conjugation and hydroxyl positioning. For example, acetylated derivatives show reduced water solubility but improved bioavailability .
  • Protein Targets : Similar compounds interact with membrane proteins (e.g., bacterial efflux pumps) and redox enzymes (e.g., NADPH oxidase), as inferred from hierarchical clustering of bioactivity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol
Reactant of Route 2
(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol

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